2-Methylallylmagnesium chloride

Overview

Description

2-Methylallylmagnesium chloride (CAS 5674-01-1) is an organomagnesium compound widely used as a Grignard reagent in organic synthesis. Its molecular formula is C₄H₇ClMg, with a molecular weight of 114.86 g/mol and a density of 1.301 g/cm³ . The compound is typically supplied as a 0.4–0.7 M solution in tetrahydrofuran (THF) and is highly reactive, necessitating storage under inert conditions (argon) to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylallylmagnesium chloride is prepared by reacting 2-methylallyl chloride with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The process involves the continuous addition of 2-methylallyl chloride to a suspension of magnesium turnings in THF, with efficient stirring and temperature control to ensure complete reaction and high yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methylallylmagnesium chloride primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds, such as aldehydes and ketones. It can also participate in substitution reactions with halides and other leaving groups .

Common Reagents and Conditions:

Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in THF at low temperatures to control the reactivity.

Substitution Reactions: Often involves alkyl halides or other electrophiles, with the reaction conditions tailored to the specific substrate and desired product.

Major Products:

Nucleophilic Addition: Produces secondary or tertiary alcohols, depending on the substrate.

Substitution Reactions: Results in the formation of new carbon-carbon bonds, yielding various substituted alkanes or alkenes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methylallylmagnesium chloride involves the nucleophilic attack of the magnesium-bound carbon on electrophilic carbon atoms in substrates. This results in the formation of new carbon-carbon bonds. The magnesium chloride byproduct is typically removed by aqueous workup .

Comparison with Similar Compounds

Key Properties:

- Boiling Point : 65–67°C

- Flash Point : −21°C (closed cup)

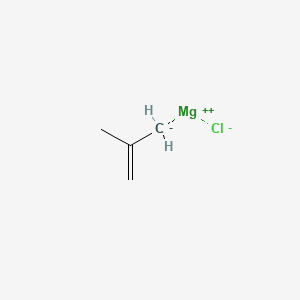

- Structure : Features a magnesium center bonded to a chloro group and a 2-methylallyl group (H₂C=C(CH₃)CH₂–) .

Structural and Reactivity Comparisons

Table 1: Key Differences Among Allylic and Aryl Grignard Reagents

Mechanistic and Functional Differences

Reactivity with Enynes :

- This compound adds across enynes to yield alkynes and allenes, whereas allylmagnesium bromide favors direct conjugate additions .

- Transition metal catalysts (e.g., Ni, Pd) enable milder carbomagnesiation with this compound compared to traditional methods .

Steric Effects :

- The methyl group in this compound introduces steric hindrance, reducing side reactions in crowded substrates compared to allylmagnesium bromide .

Thermodynamic Stability :

- Aryl Grignards (e.g., 2-methylbenzylmagnesium chloride) exhibit greater stability due to resonance, whereas allylic Grignards (e.g., this compound) are more reactive but prone to decomposition .

Research Findings and Case Studies

Natural Product Synthesis: In Sasaki’s 2017 synthesis of polycavernoside B, this compound enabled the formation of β-hydroxy ketone 124 with high enantioselectivity, a step unachievable with bulkier Grignard reagents .

Rare Earth Complexes :

- Shan et al. demonstrated that this compound forms stable complexes with Sm and Gd, whereas cyclohexylmagnesium chloride failed under identical conditions due to steric incompatibility .

Biological Activity

2-Methylallylmagnesium chloride (CAS No. 5674-01-1) is a Grignard reagent primarily utilized in organic synthesis. Its biological activity, while not extensively documented, has been explored in various studies, particularly in the context of drug development and synthetic methodologies. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its applications, relevant case studies, and research findings.

- Molecular Formula : CHClMg

- Molecular Weight : 114.86 g/mol

- Appearance : Colorless to yellow liquid

- Boiling Point : 65.0°C to 67.0°C

- Density : 0.915 g/mL

Applications in Organic Synthesis

This compound is primarily employed as a reagent in organic synthesis. It facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. Notable applications include:

- Synthesis of natural products such as aplysin and acutumine.

- Utilization in cross-metathesis reactions for developing bis-indole compounds with potential antimalarial activity .

Antimalarial Activity

A significant study investigated the synthesis of bis-indole compounds related to the flinderoles, which are known for their antimalarial properties. The research demonstrated that compounds synthesized using this compound exhibited moderate antimalarial activity against both chloroquine-resistant and chloroquine-susceptible strains of Plasmodium falciparum. The study highlighted the potential for developing new antimalarial drugs based on these synthetic methodologies .

Aldol Reactions

Research involving aldol reactions showed that this compound could be effectively used to generate tunable fluorescence in specific chemical environments. The study monitored product formation through UV absorption spectroscopy, indicating that this compound plays a crucial role in facilitating reactions that lead to biologically relevant products .

Safety and Handling Considerations

Due to its reactive nature, this compound poses several hazards:

| Hazard Category | Description |

|---|---|

| Acute toxicity | Harmful if swallowed |

| Skin corrosion/irritation | Causes severe skin burns |

| Eye damage | Causes serious eye damage |

| Flammability | Highly flammable liquid and vapor |

| Reactivity with water | Emits flammable gases upon contact |

Precautionary measures must be taken when handling this reagent, including appropriate personal protective equipment (PPE) and working under an inert atmosphere .

Case Studies

- Synthesis of Antimalarial Compounds :

- Fluorescent Probes Development :

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Methylallylmagnesium chloride in THF solution?

Methodological Answer:

- Protective Equipment : Wear flame-resistant lab coats, gloves, and safety goggles. Use face shields during transfers due to flammability (flash point: −6°F) and water reactivity .

- Storage : Store under argon in sealed, flame-resistant containers to prevent moisture ingress and peroxide formation (risk code R14/15) .

- Waste Management : Quench residual reagent with isopropanol or dry ice in a fume hood. Collect waste in inert, non-reactive containers for professional disposal .

Q. How is this compound typically prepared and standardized for use in alkylation reactions?

Methodological Answer:

- Synthesis : React 2-methylallyl chloride with magnesium turnings in anhydrous THF under nitrogen/argon. Monitor reaction initiation via exotherm (65–67°C boiling point) .

- Standardization : Titrate aliquots with deuterated methanol (CD₃OD) and analyze by ¹H NMR to quantify active Grignard species. Compare with theoretical molarity (0.5 M in THF) .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer:

- Key Reactions : Used to synthesize allylated compounds via nucleophilic addition to ketones, aldehydes, or esters. For example, it forms tertiary alcohols or α,β-unsaturated ketones .

- Natural Product Synthesis : Facilitates construction of terpenoid and flavonoid scaffolds through regioselective allylation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported physical properties (e.g., density) of this compound solutions?

Methodological Answer:

- Data Analysis : Literature reports varying densities (1.301 g/cm³ vs. 0.915 g/mL at 25°C) due to solvent composition (THF vs. 2-MeTHF) or concentration gradients .

- Experimental Verification : Use pycnometry or oscillating U-tube densitometers to measure solution density under controlled conditions (argon atmosphere, 25°C) .

Q. What strategies optimize reaction yields when using this compound in stereoselective syntheses?

Methodological Answer:

- Additive Screening : Introduce Lewis acids (e.g., ZnCl₂) to stabilize transition states and enhance regioselectivity .

- Temperature Control : Maintain −20°C to 0°C for slow addition to electrophiles, minimizing side reactions (e.g., β-hydride elimination) .

Q. How can researchers mitigate risks of peroxide formation during long-term storage?

Methodological Answer:

- Inhibitors : Add 0.1% BHT (butylated hydroxytoluene) to THF solutions to retard peroxide formation. Test peroxides quarterly via iodometric titration .

- Storage Monitoring : Use peroxide test strips and discard solutions if peroxides exceed 100 ppm .

Q. What advanced characterization techniques confirm the identity of products derived from this compound?

Methodological Answer:

- Spectroscopy : Use ¹³C NMR and DEPT-135 to distinguish allylic carbons. High-resolution mass spectrometry (HRMS) validates molecular formulas .

- X-ray Crystallography : For crystalline intermediates, compare bond lengths/angles with Cambridge Structural Database entries (e.g., CCDC references) .

Q. How should researchers address inconsistent reactivity in large-scale reactions (e.g., exothermic runaway)?

Methodological Answer:

- Process Safety : Conduct reaction calorimetry to map exothermic profiles. Use jacketed reactors with controlled cooling (−10°C brine) .

- Scale-Up Protocols : Adopt semi-batch addition of Grignard reagent to maintain stoichiometric control and heat dissipation .

Q. Tables for Key Data

| Property | Reported Value | Source |

|---|---|---|

| Density (THF solution) | 0.915 g/mL at 25°C | |

| Boiling Point (THF) | 65–67°C | |

| Flash Point | −6°F (−21°C) | |

| Hazard Codes | R11, R14/15, R34, R40 |

Properties

IUPAC Name |

magnesium;2-methanidylprop-1-ene;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.ClH.Mg/c1-4(2)3;;/h1-2H2,3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBBKPRFPDSTNT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5674-01-1 | |

| Record name | 2-Methylallylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.